Butetamate citrate

Description

The exact mass of the compound Butetamate citrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >68.3 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11781. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylbutyrates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Butetamate citrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butetamate citrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

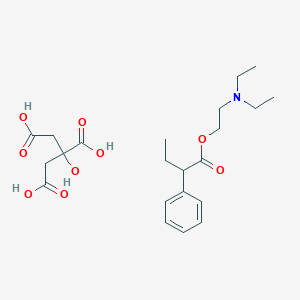

IUPAC Name |

2-(diethylamino)ethyl 2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2.C6H8O7/c1-4-15(14-10-8-7-9-11-14)16(18)19-13-12-17(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-11,15H,4-6,12-13H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVNURWKSPYZZCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)OCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40930276 | |

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(diethylamino)ethyl 2-phenylbutanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>68.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855625 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

13900-12-4, 3639-12-1 | |

| Record name | Benzeneacetic acid, α-ethyl-, 2-(diethylamino)ethyl ester, 2-hydroxy-1,2,3-propanetricarboxylate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13900-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butetamate citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003639121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butethamate citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013900124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Convenil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(diethylamino)ethyl 2-phenylbutanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl[2-(2-phenylbutyroyloxy)ethyl]ammonium dihydrogen citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTETAMATE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70430R0X79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Elucidating the Central Mechanism of Butetamate Citrate: A Review of its Action on the Brainstem Cough Center

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The precise molecular signaling pathways and quantitative receptor binding data for butetamate citrate's action within the brainstem are not extensively detailed in publicly available scientific literature. This guide summarizes the current understanding of its mechanism of action based on existing research and provides conceptual frameworks for its study.

Introduction

Butetamate citrate, also known as butamirate citrate, is a centrally acting, non-opioid antitussive agent widely utilized for the symptomatic relief of non-productive (dry) cough.[1][2][3][4] Its primary therapeutic effect is achieved through the suppression of the cough reflex via direct action on the central nervous system.[1][2][5] Unlike opioid-based antitussives, butetamate citrate does not carry the risk of dependency and is not associated with significant respiratory depression, making it a favorable option in a clinical setting.[1][4]

This technical guide synthesizes the available information on the mechanism of action of butetamate citrate with a specific focus on its effects within the brainstem. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's pharmacology.

Core Mechanism of Action in the Brainstem

The principal mechanism of action of butetamate citrate is the inhibition of the cough reflex at the level of the brainstem.[1][4][6][7] The cough center, located in the medulla oblongata, is the primary target of butetamate citrate's activity.[1][3][8] By acting on this central coordinating region, butetamate citrate effectively suppresses the efferent signals that would otherwise trigger the physiological act of coughing.[1][5]

While the specific receptors through which butetamate citrate mediates its effects in the brainstem have not been definitively identified, it is understood to inhibit the neural pathways responsible for the cough reflex.[1] Some studies suggest that centrally acting antitussives may function through a "gating mechanism" that controls the excitability of the brainstem cough pattern generator.[9]

In addition to its central antitussive effects, some evidence suggests that butetamate citrate may also possess peripheral actions, including mild bronchodilatory and anti-inflammatory properties, which can contribute to its overall therapeutic efficacy.[1][4][5][6][8]

Quantitative Data

A thorough review of the scientific literature reveals a lack of specific quantitative data regarding the binding affinities (Ki), dissociation constants (Kd), or EC50/IC50 values of butetamate citrate for specific receptors within the brainstem. This absence of data highlights a gap in the current understanding of its molecular interactions and presents an opportunity for further research.

Conceptual Signaling Pathway and Experimental Workflow

Given the absence of detailed molecular data, the following diagrams illustrate a conceptual, high-level overview of the hypothesized mechanism of action and a general experimental workflow for evaluating centrally acting antitussive agents.

References

- 1. What is the mechanism of Butamirate Citrate? [synapse.patsnap.com]

- 2. Butamirate Citrate | বিউটামিরেট সাইট্রেট | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]

- 3. What is Butetamate Citrate used for? [synapse.patsnap.com]

- 4. What is Butamirate Citrate used for? [synapse.patsnap.com]

- 5. Butamirate | Manasa Life Sciences [manasalifesciences.com]

- 6. [Butamirate citrate in control of cough in respiratory tract inflammation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acute cervical dystonia after the first dose of butamirate citrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Butetamate Citrate? [synapse.patsnap.com]

- 9. Current and future centrally acting antitussives - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Purification of Butetamate Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Butetamate citrate, a centrally acting non-narcotic antitussive agent. The synthesis is a two-step process involving the esterification of 2-phenylbutyric acid or its acid chloride derivative with 2-(2-diethylaminoethoxy)ethanol, followed by salt formation with citric acid. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthetic workflow and the proposed signaling pathway of the active compound. The information is intended to support researchers and professionals in the development and analysis of Butetamate citrate.

Chemical Synthesis

The synthesis of Butetamate citrate is primarily achieved through a two-stage process: the formation of the butamirate base followed by its conversion to the citrate salt.

Stage 1: Synthesis of Butamirate Base (2-(2-diethylaminoethoxy)ethyl 2-phenylbutyrate)

The core ester, butamirate, can be synthesized via two main routes: direct esterification of 2-phenylbutyric acid or through its more reactive acid chloride derivative.

Route A: Direct Esterification

This method involves the direct reaction of 2-phenylbutyric acid with 2-(2-diethylaminoethoxy)ethanol in the presence of an acid catalyst under reflux conditions.[1]

Route B: From 2-Phenylbutyryl Chloride

For a potentially higher yield and faster reaction, 2-phenylbutyric acid can be first converted to 2-phenylbutyryl chloride using a chlorinating agent like thionyl chloride (SOCl₂).[2] The resulting acid chloride is then reacted with 2-(2-diethylaminoethoxy)ethanol.[1]

Stage 2: Formation of Butetamate Citrate

The purified butamirate base is converted to its citrate salt to improve its stability and solubility for pharmaceutical applications. This is achieved by reacting the base with citric acid in a suitable solvent, typically warm acetone, from which the citrate salt crystallizes upon cooling.[1]

Experimental Protocols

Protocol 1: Synthesis of Butamirate Base via Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, combine 2-phenylbutyric acid and 2-(2-diethylaminoethoxy)ethanol.

-

Catalyst Addition: Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid to the mixture.[1]

-

Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or HPLC is recommended).

-

Work-up: After cooling, the reaction mixture is typically neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The organic layers are combined, dried, and the solvent is evaporated.

Protocol 2: Synthesis of Butetamate Citrate from Butamirate Base

-

Dissolution: Dissolve 10 grams of purified butamirate base in 30 milliliters of warm acetone.[1]

-

Citric Acid Addition: In a separate container, dissolve 7 grams of citric acid in warm acetone and add this solution to the butamirate base solution.[1]

-

Crystallization: Allow the mixture to cool, which will induce the crystallization of Butetamate citrate.[1]

-

Isolation: Collect the crystals by filtration, wash with cold acetone, and dry under vacuum.

Purification

Purification of the intermediate and final product is crucial to achieve the desired purity for pharmaceutical use.

-

Butamirate Base Purification: The crude butamirate base can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent.[1]

-

Butetamate Citrate Purification: The primary method for purifying Butetamate citrate is recrystallization, typically from acetone.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of Butetamate citrate.

Table 1: Synthesis and Physical Properties

| Parameter | Value | Reference(s) |

| Synthesis | ||

| Yield of Butamirate Base | 85% (for a similar esterification) | [2] |

| Physical Properties | ||

| Molecular Formula | C₂₄H₃₇NO₁₀ | [2] |

| Molecular Weight | 499.55 g/mol | [2] |

| Melting Point | 75 °C | [2][3] |

Table 2: Analytical Data for Butetamate Citrate Determination

| Analytical Method | Mobile Phase / Wavelength | Linearity Range | Purity / Recovery | Reference(s) |

| RP-HPLC | Methanol: Acetonitrile: Water (100:75:25, v/v/v), pH 9.8 | Not Specified | 99.84 ± 0.415% | |

| RP-HPLC | Acetonitrile: 0.008M 1-hexane sulfonic acid sodium salt (1:1, v/v) | 28 - 2020 µg/mL | Not Specified | [4] |

| Spectrophotometry (Ion-pair with Methyl Orange) | 424 nm | 2.5 - 12.5 µg/mL | Not Specified | [5][6] |

| Spectrophotometry (Ion-pair with Bromothymol Blue) | 410 nm | 4.0 - 20.0 µg/mL | Not Specified | [5][6] |

Visualizations

Experimental Workflow

Caption: Synthesis and purification workflow for Butetamate citrate.

Proposed Signaling Pathway

References

- 1. Buy Butamirate citrate | 18109-81-4 | > 95% [smolecule.com]

- 2. Butamirate Citrate Research Compound|CAS 18109-81-4 [benchchem.com]

- 3. Butamirate citrate | 18109-81-4 | FB19371 | Biosynth [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. farmaciajournal.com [farmaciajournal.com]

- 6. researchgate.net [researchgate.net]

The Peripheral Pathways of Cough Suppression: An In-depth Technical Guide to Butetamate Citrate's Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butetamate citrate, a non-opioid antitussive agent, exerts its therapeutic effect through a dual mechanism of action, encompassing both central and peripheral pathways. While its primary activity is attributed to the suppression of the cough center in the medulla oblongata, its influence on peripheral systems plays a significant role in alleviating cough. This technical guide provides a comprehensive overview of the current understanding of butetamate citrate's effects on peripheral nervous pathways and associated structures involved in the cough reflex. It delves into the key peripheral actions—bronchodilation and anti-inflammation—and their contribution to reducing the afferent stimuli that trigger coughing. This document also outlines detailed experimental protocols for preclinical models used to evaluate antitussive efficacy and presents visual representations of the proposed signaling pathways and experimental workflows.

Introduction

Cough is a critical protective reflex that clears the airways of foreign particles and excess secretions.[1][2] However, persistent and non-productive coughing can be debilitating. Butetamate citrate is a widely used antitussive that offers a favorable safety profile compared to opioid-based medications, as it does not cause respiratory depression or addiction.[3] Its multifaceted mechanism involves a central action on the brainstem's cough center and significant peripheral effects that modulate the cough reflex arc at its origin.[1][3][4][5] Understanding these peripheral actions is crucial for the rational development of novel antitussive therapies.

Peripheral Mechanisms of Action

Butetamate citrate's peripheral effects are primarily characterized by its bronchodilatory and anti-inflammatory properties. These actions collectively reduce the stimulation of sensory nerve endings in the respiratory tract, thereby diminishing the signals sent to the central nervous system to initiate a cough.

Bronchodilatory Effects

Bronchoconstriction, or the narrowing of the airways, is a potent stimulus for cough-sensitive nerve fibers. Butetamate citrate has been shown to possess bronchospasmolytic activity, contributing to the relaxation of airway smooth muscle.[1][5][6][7] This relaxation widens the airways, which can alleviate the mechanical stress on sensory receptors and reduce the urge to cough.

While specific quantitative data on the direct bronchodilatory potency of butetamate citrate from preclinical studies is not extensively detailed in publicly available literature, its clinical efficacy in conditions associated with bronchospasm suggests a tangible effect.

Anti-inflammatory Effects

Inflammation in the respiratory tract leads to the release of various mediators, such as bradykinin and prostaglandins, which can sensitize and directly activate afferent C-fibers, the primary sensory neurons that trigger the cough reflex. Butetamate citrate exhibits anti-inflammatory properties that help to mitigate this source of irritation.[1][3][4] By reducing inflammation, butetamate citrate can decrease the concentration of these inflammatory mediators in the airway mucosa, leading to a reduction in the activation of cough receptors.

Signaling Pathways in Peripheral Cough Suppression

The peripheral actions of butetamate citrate are aimed at reducing the sources of stimulation for the afferent limb of the cough reflex. The following diagram illustrates the proposed interplay between inflammatory and mechanical stimuli, the peripheral effects of butetamate citrate, and the subsequent reduction in afferent nerve signaling.

Caption: Proposed peripheral mechanism of butetamate citrate in cough suppression.

Experimental Protocols for Preclinical Evaluation

The antitussive efficacy of compounds like butetamate citrate is often evaluated in preclinical models that utilize chemical irritants to induce coughing in conscious animals, most commonly guinea pigs.

Citric Acid-Induced Cough Model

This model is widely used to assess the activity of antitussive drugs. Citric acid aerosol stimulates rapidly adapting stretch receptors (RARs) and C-fibers in the airways.

Methodology:

-

Animal Model: Male Dunkin-Hartley guinea pigs (300-400g) are typically used.

-

Acclimatization: Animals are acclimatized to the experimental environment and exposure chambers for several days prior to the study.

-

Cough Induction:

-

A 0.3 M solution of citric acid in sterile saline is prepared.

-

The animal is placed in a whole-body plethysmograph chamber.

-

The citric acid solution is nebulized and delivered to the chamber for a fixed period (e.g., 5 minutes).

-

-

Data Acquisition:

-

Cough sounds are recorded by a microphone placed in the chamber.

-

Changes in airflow and pressure within the plethysmograph are recorded to differentiate coughs from other respiratory events.

-

The number of coughs during the exposure period and a subsequent observation period (e.g., 10 minutes) is counted.

-

-

Drug Administration:

-

Butetamate citrate or a vehicle control is administered (e.g., orally or intraperitoneally) at a specified time before the citric acid challenge.

-

-

Analysis: The percentage inhibition of the cough response by the drug is calculated relative to the vehicle control group.

Capsaicin-Induced Cough Model

Capsaicin, the pungent component of chili peppers, is a selective agonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is highly expressed on afferent C-fibers. This model is therefore specific for assessing the modulation of C-fiber-mediated cough.

Methodology:

-

Animal Model: As with the citric acid model, male Dunkin-Hartley guinea pigs are commonly used.

-

Cough Induction:

-

A stock solution of capsaicin is prepared in ethanol and then diluted to the desired concentration (e.g., 30 µM) in saline.

-

The exposure protocol is similar to the citric acid model, with nebulized capsaicin delivered to the animal in a plethysmograph chamber.

-

-

Data Acquisition and Analysis: The methods for recording, identifying, and quantifying coughs are the same as described for the citric acid model.

-

Drug Administration: Butetamate citrate or vehicle is administered prior to the capsaicin challenge.

The following diagram illustrates a typical workflow for these preclinical cough models.

Caption: General workflow for preclinical evaluation of antitussive agents.

Quantitative Data from Clinical and Preclinical Studies

While detailed dose-response data for the peripheral effects of butetamate citrate are scarce in the public domain, clinical studies have provided comparative efficacy data against other antitussives.

Table 1: Summary of Comparative Clinical Efficacy Studies

| Study Design | Comparator | Patient Population | Outcome Measure | Result | Reference |

| Double-blind, randomized | Clobutinol | 60 patients with irritative or chronic cough | Reduction in cough severity and frequency | Both treatments showed significant improvement (p < 0.001) with no significant difference between groups. | [8] |

| - | Dextromethorphan | Patients with irritable cough | Reduction in cough severity and frequency | 29 out of 30 patients on butetamate showed significant reduction. |

A study in healthy volunteers using a capsaicin cough challenge, however, did not show a significant antitussive effect of butetamate at the tested doses, while dextromethorphan was effective. The authors suggested that formulation issues at higher doses of butetamate might have influenced the outcome.

Table 2: Pharmacokinetic Parameters of Butetamate Citrate

| Parameter | Value |

| Absorption | Rapidly and completely absorbed |

| Time to Peak Plasma Concentration (Syrup) | ~1.5 hours |

| Plasma Protein Binding | ~95% |

| Metabolism | Hydrolyzed to 2-phenylbutyric acid and diethylaminoethoxyethanol (active metabolites) |

| Elimination Half-Life | ~6 hours |

Data compiled from multiple sources.

Conclusion

Butetamate citrate's efficacy in cough suppression is a result of its combined central and peripheral actions. Peripherally, its bronchodilatory and anti-inflammatory effects are key contributors to its therapeutic profile. By reducing bronchospasm and inflammation in the airways, butetamate citrate decreases the peripheral stimuli that activate the afferent nervous pathways of the cough reflex. While the direct molecular interactions of butetamate citrate with peripheral sensory nerves are not yet fully elucidated, the existing evidence strongly supports the importance of its peripheral actions in its overall antitussive effect. Further research focusing on the electrophysiological effects on vagal afferent neurons and receptor binding studies in peripheral tissues would provide a more complete understanding of its mechanism and could pave the way for the development of more targeted antitussive therapies.

References

- 1. [Butamirate citrate in control of cough in respiratory tract inflammation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Butamirate citrate in control of cough in respiratory tract inflammation]. | Semantic Scholar [semanticscholar.org]

- 3. What is the mechanism of Butamirate Citrate? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Butamirate | Manasa Life Sciences [manasalifesciences.com]

- 6. What is Butamirate Citrate used for? [synapse.patsnap.com]

- 7. Pharmacological modulation of cough reflex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. laegemiddelstyrelsen.dk [laegemiddelstyrelsen.dk]

The Pharmacokinetic and Metabolic Profile of Butetamate Citrate in Preclinical Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the preclinical pharmacokinetics of Butetamate citrate is limited, with a notable scarcity of quantitative data from animal studies. Much of the available literature is confounded by the similar-sounding compound, Butamirate citrate. This guide synthesizes the accessible information on Butetamate citrate's metabolic pathways and provides hypothetical experimental protocols based on standard methodologies for pharmacokinetic analysis.

Introduction

Butetamate citrate is recognized for its therapeutic potential as a non-opioid, centrally acting antitussive agent. Its mechanism of action is primarily attributed to the suppression of the cough reflex at the medullary center in the brainstem.[1][2] Preclinical investigations have been fundamental in characterizing its antitussive efficacy, often utilizing chemically or electrically induced cough models in species such as guinea pigs and cats.[1] This document aims to provide a comprehensive overview of the known metabolic fate of Butetamate citrate and to outline the standard preclinical methodologies for its pharmacokinetic evaluation.

Metabolic Profile

The metabolism of Butetamate citrate is characterized by a rapid and extensive biotransformation process. The primary metabolic pathway involves the hydrolysis of the ester bond, a common metabolic route for ester-containing drugs. This initial step yields two principal metabolites.

Metabolic Pathway of Butetamate Citrate:

Caption: Primary metabolic pathway of Butetamate citrate.

Notably, both of the primary metabolites, 2-phenylbutyric acid and diethylaminoethoxyethanol, are also reported to possess antitussive properties, which may contribute to the overall therapeutic effect of the parent compound.[1]

Pharmacokinetic Profile

Experimental Protocols for Pharmacokinetic Studies

3.1.1. Animal Models

The choice of animal model is critical for obtaining relevant pharmacokinetic data. Rodents (rats, mice) are commonly used for initial screening, while larger animals like dogs or non-human primates may be used for studies requiring larger blood volumes and for better extrapolation to humans. Given the use of guinea pigs and cats in efficacy studies, these species would also be relevant for pharmacokinetic assessments.

3.1.2. Dosing and Sample Collection

A typical experimental workflow for a preclinical pharmacokinetic study is as follows:

Caption: General workflow for a preclinical pharmacokinetic study.

-

Dosing: Butetamate citrate would be administered via the intended clinical route (e.g., oral gavage) and intravenously to determine absolute bioavailability. A range of doses would be tested to assess dose proportionality.

-

Blood Sampling: Serial blood samples would be collected at predetermined time points post-dosing from a suitable vessel (e.g., tail vein in rats, cephalic vein in dogs).

-

Plasma Preparation: Blood samples would be processed to separate plasma, which would then be stored at -80°C until analysis.

3.1.3. Bioanalytical Method

Quantification of Butetamate citrate and its primary metabolites in plasma would be achieved using a validated bioanalytical method, likely high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.

Hypothetical LC-MS/MS Method Parameters:

| Parameter | Description |

| Instrumentation | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Chromatographic Column | C18 reverse-phase column |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) |

| Sample Preparation | Protein precipitation or solid-phase extraction |

| Quantification | Multiple Reaction Monitoring (MRM) of parent and product ion transitions for Butetamate citrate, 2-phenylbutyric acid, and diethylaminoethoxyethanol |

Data Presentation

While specific preclinical data for Butetamate citrate is unavailable, the following tables illustrate how the pharmacokinetic parameters would be presented.

Table 1: Hypothetical Pharmacokinetic Parameters of Butetamate Citrate in Rats Following a Single Oral Dose

| Parameter | Unit | Value (Mean ± SD) |

| Cmax | ng/mL | Data not available |

| Tmax | h | Data not available |

| AUC(0-t) | ngh/mL | Data not available |

| AUC(0-inf) | ngh/mL | Data not available |

| t1/2 | h | Data not available |

| CL/F | mL/h/kg | Data not available |

| Vd/F | L/kg | Data not available |

Table 2: Hypothetical Pharmacokinetic Parameters of Butetamate Citrate Metabolites in Rats Following a Single Oral Dose

| Metabolite | Parameter | Unit | Value (Mean ± SD) |

| 2-phenylbutyric acid | Cmax | ng/mL | Data not available |

| Tmax | h | Data not available | |

| AUC(0-t) | ngh/mL | Data not available | |

| diethylaminoethoxyethanol | Cmax | ng/mL | Data not available |

| Tmax | h | Data not available | |

| AUC(0-t) | ngh/mL | Data not available |

Conclusion

The preclinical pharmacokinetic and metabolic profile of Butetamate citrate remains an area with a significant lack of publicly accessible data. The primary metabolic pathway is understood to be ester hydrolysis, yielding two active metabolites. To fully characterize its ADME properties, rigorous preclinical studies in relevant animal models are necessary. The experimental protocols and data presentation formats outlined in this guide provide a framework for conducting and reporting such studies. Further research is warranted to generate the quantitative data required for a comprehensive understanding of Butetamate citrate's disposition in preclinical species, which is essential for its continued development and potential therapeutic applications.

References

An In-depth Technical Guide to the Solubility and Stability of Butetamate Citrate for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Butetamate citrate (CAS No. 13900-12-4), a compound with potential applications in various in vitro studies. Understanding these fundamental physicochemical properties is critical for designing robust experiments, ensuring accurate and reproducible results, and developing effective formulations. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes relevant pathways and workflows to support your research endeavors.

Note on Nomenclature: The compound with CAS number 13900-12-4 is referred to in scientific literature as both Butetamate citrate and Butamirate citrate. For the purpose of this guide, we will primarily use the term "Butetamate citrate" while acknowledging that the data presented may be found under the alternative name.

Physicochemical Properties

Butetamate citrate is a centrally-acting antitussive agent.[1] Its efficacy and behavior in biological systems are intrinsically linked to its physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C22H33NO9 | [2] |

| Molecular Weight | 455.5 g/mol | [2] |

| Appearance | White solid | [3] |

| Melting Point | 66-75°C | [1] |

| pKa (Strongest Basic) | 8.62 | [1] |

| LogP (n-octanol/water) | 1.83 | [1] |

Solubility Characteristics

The solubility of Butetamate citrate is a critical factor for its handling and application in in vitro assays. It exhibits pH-dependent solubility, a characteristic that must be considered when preparing stock solutions and working with various buffer systems.

2.1. Aqueous and pH-Dependent Solubility

Butetamate citrate's solubility in aqueous solutions is significantly influenced by pH.[1] It is more soluble in acidic conditions and poorly soluble in neutral to alkaline media.[1] This is a key consideration for researchers preparing solutions for cell culture, where the pH is typically maintained around 7.4.

| Solvent/Buffer System | pH | Solubility (mg/mL) | Reference |

| Aqueous | 1.2 | 1.85 | [4] |

| Acetate Buffer | 4.5 | 0.78 | [4] |

| Phosphate Buffer | 6.8 | 0.52 | [4] |

| Aqueous | 7.0 | 0.45 | [4] |

| Aqueous | 7.4 | >0.0683 | [2] |

2.2. Solubility in Organic Solvents

Butetamate citrate also demonstrates solubility in various organic solvents, which can be useful for specific analytical procedures or formulation development.

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble, 125.0 mg/mL | [4][5] |

| Chloroform | Slightly soluble, 45.2 mg/mL | [3][4] |

| Dichloromethane | 38.7 mg/mL | [4] |

| Methanol | Slightly soluble | [3] |

| Acetonitrile | 22.4 mg/mL | [4] |

Stability Profile

The stability of Butetamate citrate under various conditions is crucial for ensuring the integrity of experimental results. Degradation of the compound can lead to inaccurate quantification and potentially confounding biological effects.

3.1. Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[6] Butetamate citrate has been shown to degrade under certain stress conditions.

| Stress Condition | Observation | Reference |

| Acid Hydrolysis (e.g., 1M HCl) | Minor degradation | [6] |

| Alkaline Hydrolysis (e.g., 0.1N NaOH) | Extensive degradation | [6] |

| Oxidative (e.g., 6.0% H2O2) | Minor degradation | [6] |

| Thermal (Heat) | Minor degradation | [6] |

| Water Hydrolysis | Minor degradation | [6] |

| Light | Degradation can occur | [7] |

The primary degradation product of Butetamate citrate is 2-phenylbutyric acid.[8]

3.2. Solution Stability

The stability of Butetamate citrate in solution at room temperature has been evaluated. Test solutions in a diluent of methanol and demineralized water (1:1 v/v) were found to be stable for up to 48 hours when stored in tightly capped volumetric flasks.[6]

Experimental Protocols

4.1. Protocol for Solubility Determination

This protocol outlines a general procedure for determining the solubility of Butetamate citrate in a specific solvent or buffer.

Caption: Workflow for determining the solubility of Butetamate citrate.

4.2. Protocol for Stability-Indicating HPLC Assay

This protocol provides a framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the stability of Butetamate citrate and quantify it in the presence of its degradation products.[7][9]

Chromatographic Conditions (Example):

-

Mobile Phase: A mixture of an aqueous buffer and organic solvents. An example includes a 1:1 v/v mixture of acetonitrile and 0.008M 1-hexane sulfonic acid sodium salt.[6] Another example is a mixture of acetonitrile and an aqueous solution containing sodium lauryl sulphate and sulphuric acid (e.g., 70:30 v/v).[9]

-

Detection: UV detection at a specific wavelength, for example, 258 nm or 205 nm.[6][9]

-

Column Temperature: Ambient.[9]

Forced Degradation Study Procedure:

-

Acid Degradation: Treat a sample solution with acid (e.g., 2N HCl) and heat. Neutralize before injection.[9]

-

Alkaline Degradation: Treat a sample solution with a base (e.g., 2N NaOH) and heat. Neutralize before injection.[9]

-

Oxidative Degradation: Treat a sample solution with an oxidizing agent (e.g., hydrogen peroxide).

-

Thermal Degradation: Expose a sample solution to elevated temperatures.

-

Photolytic Degradation: Expose a sample solution to UV or fluorescent light.

Analyze all stressed samples by the developed HPLC method to ensure the separation of the parent drug from any degradation products.

Caption: Experimental workflow for a forced degradation study of Butetamate citrate.

Signaling Pathways

Butetamate citrate's primary mechanism of action as an antitussive is the suppression of the cough reflex via its action on the cough center in the medulla oblongata.[10] It is pharmacologically distinct from opioid alkaloids.[10] Recent preclinical research has also explored its potential anti-cancer properties, suggesting an inhibition of STAT3 transcriptional activity in glioblastoma cell lines.[10]

Caption: Proposed signaling pathways of Butetamate citrate.

Conclusion

This technical guide provides essential data and protocols for researchers working with Butetamate citrate in in vitro settings. A thorough understanding of its solubility and stability is paramount for the generation of reliable and reproducible scientific data. The provided information on its pH-dependent solubility, degradation profile under various stress conditions, and established analytical methodologies will aid in the proper handling, storage, and analysis of this compound. The visualized workflows and signaling pathways offer a clear conceptual framework for experimental design and data interpretation. Researchers should always validate these methods within their own laboratory settings to ensure optimal performance.

References

- 1. Butamirate Citrate Research Compound|CAS 18109-81-4 [benchchem.com]

- 2. Diethyl[2-(2-phenylbutyroyloxy)ethyl]ammonium dihydrogen citrate | C22H33NO9 | CID 117176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Butamirate citrate | 18109-81-4 [chemicalbook.com]

- 4. Buy Butamirate citrate | 18109-81-4 | > 95% [smolecule.com]

- 5. Butamirate citrate | cough suppressant | anti-tussive drug | CAS# 18109-81-4 |Sincodin, Acodeen, Abbott-36581; Sincodeen, HH-197, Sincodex, Sincodix| InvivoChem [invivochem.com]

- 6. aensiweb.com [aensiweb.com]

- 7. Determination of butamyrate citrate in cough preparations by derivative UV spectrophotometry and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Validated stability-indicating derivative and derivative ratio methods for the determination of some drugs used to alleviate respiratory tract disorders and their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Butetamate citrate | 13900-12-4 | Benchchem [benchchem.com]

Butetamate Citrate: A Technical Guide on its Potential Bronchodilatory and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butetamate citrate, a centrally acting non-narcotic antitussive, has been primarily recognized for its efficacy in cough suppression. Emerging evidence, however, suggests a broader therapeutic potential, encompassing bronchodilatory and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of butetamate citrate's multifaceted pharmacological profile. It synthesizes available data on its mechanism of action, pharmacokinetics, and clinical efficacy, with a specific focus on its less-explored bronchodilatory and anti-inflammatory properties. This document is intended to serve as a resource for researchers and drug development professionals interested in the further investigation and potential therapeutic application of butetamate citrate in respiratory diseases.

Mechanism of Action

Butetamate citrate's primary mechanism of action is the suppression of the cough reflex through its activity on the central nervous system.[1] It is believed to exert its effects on the cough center located in the medulla oblongata, thereby increasing the threshold for cough initiation.[2][3] Unlike opioid-based antitussives, butetamate citrate is non-narcotic and does not carry the risk of dependence.[4][5]

Recent research suggests that the central antitussive effect of butetamate citrate may be mediated through its high-affinity binding to the sigma-1 (σ1) receptor in the brain. The activation of this ligand-operated chaperone protein is thought to modulate neuronal excitability within the cough center, leading to a reduction in the cough reflex.

Beyond its central action, butetamate citrate is also reported to possess peripheral effects, including mild bronchodilatory and anti-inflammatory activities, which may contribute to its overall therapeutic benefit in respiratory conditions.[2][5][6][7]

Proposed Signaling Pathway for Antitussive Action

The following diagram illustrates the proposed signaling pathway for the central antitussive effect of butetamate citrate.

Proposed signaling pathway for butetamate citrate's antitussive effect.

Pharmacokinetic Profile

Butetamate citrate is rapidly and completely absorbed following oral administration.[8] Its therapeutic plasma concentration is typically reached within 5 to 10 minutes.[6][9][10] The plasma elimination half-life of butetamate citrate is approximately 13 hours.[8]

Table 1: Pharmacokinetic Parameters of Butetamate Citrate Formulations

| Formulation | Cmax (µg/mL) | tmax (h) | AUC0-infinity (µg·h/mL) | t1/2 (h) |

| Syrup (Test) | 1.77 | 1.1 | 46.9 | 28 |

| Syrup (Reference) | 1.86 | 1.5 | 50.4 | 26 |

| Tablet (Test) | 1.88 | 1.1 | 54.7 | 27 |

| Solution (Reference) | 1.94 | 1.1 | 54.5 | 26 |

| Data extracted from a study involving 18 healthy volunteers who received a single 45 mg dose.[11] |

Bronchodilatory and Anti-inflammatory Properties

Several sources indicate that butetamate citrate possesses bronchodilatory and anti-inflammatory properties, which are considered beneficial in the context of respiratory tract inflammation.[6][9][10][12] These effects are described as reducing airway resistance by inhibiting bronchospasm.[6][9][12] It is suggested that this dual action of central cough suppression and peripheral bronchodilation makes it particularly useful in conditions such as bronchitis.[2]

Despite these qualitative descriptions, there is a notable lack of publicly available quantitative data from preclinical or clinical studies that specifically measure the extent of these effects (e.g., IC50 values for inflammatory mediators, spirometric data such as FEV1). Further research is warranted to fully characterize and quantify these properties.

Clinical Efficacy

Clinical trials have primarily focused on the antitussive efficacy of butetamate citrate.

Table 2: Summary of Comparative Clinical Trials

| Comparator | Condition | Key Findings | Reference |

| Clobutinol Syrup | Irritative or chronic cough | Both treatments showed highly significant improvements in cough severity and frequency (p < 0.001). Butetamate showed a significantly better effect on cough frequency in patients with carcinoma-related cough (p = 0.026). | [6][13] |

| Dextromethorphan | Capsaicin-induced cough in healthy volunteers | Dextromethorphan was superior to placebo (P = 0.01) in reducing cough sensitivity. Butetamate failed to show significant activity in this model. | [14] |

Experimental Protocols

In Vivo Capsaicin-Induced Cough Model in Guinea Pigs

This protocol is designed to evaluate the antitussive effect of butetamate citrate by inducing cough in guinea pigs using a capsaicin aerosol.[15]

Materials:

-

Male Dunkin-Hartley guinea pigs (300-400 g)

-

Butetamate Citrate

-

Vehicle (e.g., saline)

-

Capsaicin

-

Ethanol

-

Saline

-

Whole-body plethysmograph

-

Nebulizer

Procedure:

-

Animal Acclimatization: Acclimatize guinea pigs for at least one week prior to the experiment with free access to food and water.

-

Drug Administration: Prepare a solution of Butetamate Citrate in the chosen vehicle. Administer Butetamate Citrate or vehicle to the guinea pigs via the desired route (e.g., oral gavage or intraperitoneal injection). A typical administration time is 60 minutes before the capsaicin challenge.

-

Capsaicin Challenge:

-

Prepare a stock solution of capsaicin in ethanol and dilute to the final concentration with saline (a typical concentration for inducing cough is 30 µM).

-

Place the guinea pig in the whole-body plethysmograph and allow for a 5-10 minute acclimatization period.

-

Expose the animal to an aerosol of the capsaicin solution generated by a nebulizer for a fixed period, typically 5-10 minutes.

-

-

Data Acquisition: Record the number of coughs during the capsaicin exposure and for a subsequent observation period (e.g., 10 minutes). Coughs are identified by their characteristic sound and the associated pressure changes in the plethysmograph.

-

Data Analysis: Calculate the mean number of coughs for the vehicle-treated group and each Butetamate Citrate-treated group.

Experimental Workflow for Capsaicin-Induced Cough Model

Workflow for the in vivo capsaicin-induced cough model in guinea pigs.

Conclusion and Future Directions

Butetamate citrate is a well-established antitussive agent with a favorable safety profile. While its central mechanism of action is becoming clearer, its purported bronchodilatory and anti-inflammatory properties remain an area ripe for further investigation. The lack of robust quantitative data on these effects presents a significant research gap. Future studies should focus on:

-

In vitro assays to determine the effect of butetamate citrate on inflammatory cytokine release, immune cell activation, and smooth muscle contraction in relevant cell lines and primary tissues.

-

In vivo animal models of asthma and chronic obstructive pulmonary disease (COPD) to evaluate its impact on airway hyperresponsiveness, inflammation, and lung function.

-

Well-designed clinical trials in patients with respiratory diseases characterized by bronchoconstriction and inflammation to quantify its potential therapeutic benefits beyond cough suppression.

A deeper understanding of the full pharmacological spectrum of butetamate citrate could unlock new therapeutic applications and optimize its use in the management of a wider range of respiratory disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Butetamate Citrate? [synapse.patsnap.com]

- 3. What is Butetamate Citrate used for? [synapse.patsnap.com]

- 4. What is the mechanism of Butamirate Citrate? [synapse.patsnap.com]

- 5. What is Butamirate Citrate used for? [synapse.patsnap.com]

- 6. scispace.com [scispace.com]

- 7. Butamirate | Manasa Life Sciences [manasalifesciences.com]

- 8. pharmasia.com.bd [pharmasia.com.bd]

- 9. [Butamirate citrate in control of cough in respiratory tract inflammation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Relative bioavailability of different butamirate citrate preparations after single dose oral administration to 18 healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Butamirate citrate in control of cough in respiratory tract inflammation]. | Semantic Scholar [semanticscholar.org]

- 13. Comparative evaluation of the antitussive activity of butamirate citrate linctus versus clobutinol syrup - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A randomized placebo controlled trial to evaluate the effects of butamirate and dextromethorphan on capsaicin induced cough in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Investigating the Central and Peripheral Actions of Butetamate Citrate: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial research into the central and peripheral actions of Butetamate citrate reveals a significant overlap in scientific literature with a similar but chemically distinct molecule, Butamirate citrate. While both are utilized as non-opioid antitussive agents, the vast majority of detailed pharmacological and clinical data available pertains to Butamirate citrate. This guide will focus on the available information for Butetamate citrate and will highlight the distinction between the two compounds where necessary. Due to the limited specific data for Butetamate citrate, the creation of detailed quantitative data tables and experimental protocols as initially requested is not fully possible at this time.

Introduction

Butetamate citrate is a non-opioid, centrally acting antitussive agent used for the symptomatic relief of non-productive (dry) cough.[1] Developed in the mid-20th century, it is recognized for its efficacy and favorable side-effect profile compared to opioid-based cough suppressants.[1] Its mechanism of action is understood to involve a dual effect on both the central and peripheral nervous systems to suppress the cough reflex.[1][2]

Chemical Distinction: Butetamate Citrate vs. Butamirate Citrate

It is crucial to distinguish Butetamate citrate from the more extensively researched Butamirate citrate. They are distinct chemical entities.

-

Butetamate citrate: Chemical Formula: C₁₆H₂₅NO₂.C₆H₈O₇

-

Butamirate citrate: Chemical Formula: C₁₈H₂₉NO₃.C₆H₈O₇

This difference in chemical structure likely results in distinct pharmacokinetic and pharmacodynamic profiles. However, the available literature for Butetamate citrate often describes its mechanism in general terms that are very similar to those reported for Butamirate citrate.

Central Actions of Butetamate Citrate

The primary antitussive effect of Butetamate citrate originates from its action on the central nervous system (CNS).[2]

Mechanism of Action:

-

Cough Center Suppression: Butetamate citrate is believed to act on the cough center located in the medulla oblongata of the brainstem.[1][2] It is thought to increase the threshold for the cough reflex, meaning a stronger stimulus is required to trigger a cough.[2]

-

Non-Narcotic Pathway: Unlike opioid-based antitussives, Butetamate citrate does not act on opioid receptors. This is a significant advantage as it avoids the common side effects associated with opioids, such as sedation, respiratory depression, and the potential for dependence.[1]

Signaling Pathway (Hypothesized)

While specific signaling pathways for Butetamate citrate are not well-documented, a generalized pathway for central cough suppression can be proposed.

Caption: Proposed central mechanism of Butetamate citrate.

Peripheral Actions of Butetamate Citrate

In addition to its central effects, Butetamate citrate also exhibits peripheral actions that contribute to its antitussive efficacy.[2]

Mechanism of Action:

-

Desensitization of Sensory Nerves: Butetamate citrate is reported to desensitize the sensory nerve endings in the respiratory tract.[1][2] This reduces the irritability of the airways to stimuli that can provoke coughing.

-

Bronchodilatory Effects: Some sources suggest that Butetamate citrate possesses mild bronchodilatory properties, which can help to relax the bronchial passages and ease breathing.[2] This action would be particularly beneficial in coughs associated with bronchoconstriction.

Experimental Workflow for Assessing Peripheral Action

A general experimental workflow to investigate the peripheral effects of Butetamate citrate on airway smooth muscle is outlined below.

Caption: Generalized workflow for studying peripheral effects.

Pharmacokinetics

Limited pharmacokinetic data for Butetamate citrate is available. It is reported to be rapidly absorbed from the gastrointestinal tract, reaching peak plasma levels within 1 to 2 hours after administration.[1] The half-life is stated to be approximately 6 hours.[1] Metabolism is thought to occur primarily in the liver, with excretion via the kidneys.[1]

Data Presentation

Due to the scarcity of specific quantitative data for Butetamate citrate in the public domain, a detailed comparative table cannot be constructed. The available information is summarized below:

| Parameter | Description | Citation |

| Mechanism of Action | Central: Acts on the medullary cough center to increase the cough threshold. Peripheral: Desensitizes sensory nerve endings in the respiratory tract; possible mild bronchodilator. | [1][2] |

| Peak Plasma Time | 1-2 hours | [1] |

| Half-life | Approximately 6 hours | [1] |

| Metabolism | Primarily hepatic | [1] |

| Excretion | Renal | [1] |

Experimental Protocols

Central Action (Hypothetical Protocol):

-

Animal Model: Anesthetized cats or guinea pigs are commonly used models for studying cough.

-

Methodology: A cough reflex is induced by mechanical or chemical stimulation of the airways. Butetamate citrate would be administered (e.g., intravenously or orally), and the frequency and intensity of the cough response would be measured and compared to a control group.

Peripheral Action (Hypothetical Protocol):

-

Model: Isolated tracheal or bronchial smooth muscle preparations from animals such as guinea pigs.

-

Methodology: The tissue is mounted in an organ bath, and contractions are induced using a spasmogen (e.g., acetylcholine or histamine). The relaxant effect of cumulative concentrations of Butetamate citrate would be measured to determine its potency (e.g., EC₅₀).

Conclusion and Future Directions

Butetamate citrate is a non-opioid antitussive with both central and peripheral mechanisms of action. It acts on the medullary cough center and desensitizes peripheral sensory nerves in the airways. While its clinical use is established, there is a notable lack of detailed, publicly available scientific literature that specifically characterizes its pharmacology, particularly in comparison to the closely related compound, Butamirate citrate.

For drug development professionals and researchers, this represents a gap in the understanding of this compound. Future research should focus on:

-

Head-to-head comparative studies of Butetamate citrate and Butamirate citrate to delineate their respective pharmacological profiles.

-

Receptor binding studies to identify the specific molecular targets of Butetamate citrate in the CNS.

-

In-depth electrophysiological studies to elucidate its effects on neuronal activity in the cough center.

-

Detailed pharmacokinetic and metabolism studies in various species, including humans, to provide a more complete ADME profile.

Such studies would provide the necessary quantitative data and detailed mechanistic insights to fully understand the therapeutic potential and applications of Butetamate citrate.

References

Butetamate Citrate: A Technical Overview for Pharmaceutical Scientists

An In-depth Guide to the Molecular Structure, Pharmacological Action, and Analytical Profile of 2-(Diethylamino)ethyl 2-phenylbutanoate citrate

This document provides a comprehensive technical overview of Butetamate citrate (CAS 13900-12-4), a non-narcotic, centrally acting antitussive agent. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, metabolism, and available research findings. While both Butetamate citrate and the similarly named Butamirate citrate are used as cough suppressants, they are distinct chemical entities and should not be confused in research or clinical practice.[1]

Molecular Identity and Physicochemical Properties

Butetamate citrate is the salt formed from the active moiety, Butetamate (2-(diethylamino)ethyl 2-phenylbutanoate), and citric acid.[2][3]

Molecular Structure

The chemical structure of Butetamate citrate consists of the Butetamate base, which is an ester of 2-phenylbutyric acid and 2-(diethylamino)ethanol, ionically bonded to citric acid.

-

IUPAC Name: 2-(diethylamino)ethyl 2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylic acid

-

SMILES: CCC(c1ccccc1)C(=O)OCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

-

InChI Key: VVNURWKSPYZZCI-UHFFFAOYSA-N

Physicochemical Data

The key physicochemical properties of Butetamate citrate and its active moiety are summarized below. This data is essential for formulation development, analytical method design, and pharmacokinetic modeling.

| Property | Value | Component | Reference |

| Molecular Formula | C₁₆H₂₅NO₂ | Butetamate (Base) | [4] |

| C₁₆H₂₅NO₂ · C₆H₈O₇ | Citrate Salt | [2][3] | |

| Molecular Weight | 263.38 g/mol | Butetamate (Base) | [4] |

| 455.50 g/mol | Citrate Salt | [2][3] | |

| CAS Number | 14007-64-8 | Butetamate (Base) | [4] |

| 13900-12-4 | Citrate Salt | [1] |

Pharmacology and Mechanism of Action

Butetamate citrate's primary therapeutic effect is the suppression of non-productive (dry) cough. Its mechanism is multifaceted, involving both central and peripheral pathways.[1]

Central Antitussive Effect

The principal mechanism of Butetamate citrate is the direct suppression of the cough reflex. It acts on the cough center located in the medulla oblongata of the brainstem, increasing the threshold for cough initiation.[1] Unlike opioid-based antitussives, it is not associated with the risk of dependence.[1]

Peripheral Effects

In addition to its central action, Butetamate citrate is understood to exhibit peripheral effects that contribute to its therapeutic profile, including the inhibition of bronchial smooth muscle spasms.[1] This dual action provides a comprehensive approach to managing dry cough.[1]

Metabolism and Pharmacokinetics

Preclinical research indicates that Butetamate citrate is hydrolyzed in the body, forming two principal metabolites: 2-phenylbutyric acid and diethylaminoethoxyethanol.[1] Notably, both of these metabolites are also reported to possess antitussive properties, which may contribute to the duration of the drug's action.[1] While it has been reported that the time to reach maximum plasma concentration (Tmax) for these metabolites has been determined, specific quantitative pharmacokinetic parameters for the parent compound and its metabolites are not extensively detailed in the available literature.[1]

Experimental Protocols and Methodologies

Detailed, step-by-step experimental protocols for Butetamate citrate are not widely published. However, the literature describes the fundamental methodologies used for its synthesis and analysis.[1]

Synthesis

The synthesis of Butetamate is achieved through the esterification of 2-phenylbutyric acid with 2-(diethylamino)ethanol.[1] The resulting Butetamate base is then reacted with citric acid to form the more stable and soluble citrate salt for pharmaceutical use.

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of Butetamate Citrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butetamate citrate (CAS RN: 13900-12-4), chemically known as 2-(diethylamino)ethyl 2-phenylbutanoate citrate, is a centrally acting antitussive agent.[1] This technical guide provides a comprehensive overview of its core physical and chemical properties, methodologies for its analysis, and insights into its mechanism of action. The information presented herein is intended to support research, development, and quality control activities related to this compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for drug development, formulation, and ensuring therapeutic efficacy and safety. The key properties of Butetamate citrate are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₃NO₉ | [2] |

| Molecular Weight | 455.5 g/mol | [1] |

| Appearance | White solid | [3] |

| Melting Point | 107 - 111 °C | [4] |

| Solubility | >68.3 µg/mL (at pH 7.4) | [4] |

| pKa (Predicted) | Basic pKa: ~8.5-9.5 (tertiary amine)Acidic pKa: ~3.1, 4.8, 6.4 (citric acid) | Predicted |

| logP (Predicted) | ~3.5-4.5 | Predicted |

Note: Predicted values for pKa and logP are based on computational models and should be confirmed by experimental determination.

Experimental Protocols

Synthesis of Butetamate Citrate

The synthesis of Butetamate citrate typically involves a two-step process: the esterification of 2-phenylbutyric acid with 2-(diethylamino)ethanol to form the butetamate base, followed by salt formation with citric acid.[1]

Step 1: Esterification of 2-Phenylbutyric Acid with 2-(Diethylamino)ethanol

A detailed experimental protocol for a similar esterification is described in the synthesis of related compounds. A general procedure would involve:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, dissolve 2-phenylbutyric acid and a slight molar excess of 2-(diethylamino)ethanol in an appropriate azeotropic solvent such as toluene.

-

Catalysis: Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux. The water formed during the esterification is removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture and wash it sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude butetamate base can be purified by vacuum distillation.

Step 2: Formation of Butetamate Citrate Salt

-

Dissolution: Dissolve the purified butetamate base in a suitable organic solvent, such as acetone or ethanol.

-

Salt Formation: Add a stoichiometric amount of citric acid, dissolved in a minimal amount of the same solvent, to the butetamate solution while stirring.

-

Crystallization: The Butetamate citrate salt will precipitate out of the solution. The crystallization can be induced by cooling the mixture.

-

Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final Butetamate citrate product.

Analytical Methodology: Quantification by High-Performance Liquid Chromatography (HPLC)

Several HPLC methods have been reported for the quantification of butamirate citrate, and similar principles can be applied to Butetamate citrate. A validated stability-indicating HPLC-UV method is crucial for quality control and formulation analysis.[5][6][7]

Chromatographic Conditions (Example):

-

Column: A reversed-phase column, such as a C18 or a cyanopropyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size), is commonly used.[5]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical. The pH of the aqueous phase is a critical parameter to ensure good peak shape and retention of the basic analyte. Gradient or isocratic elution can be employed.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte exhibits significant absorbance, for instance, around 210 nm or 258 nm.[5][6]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

Sample Preparation:

-

Standard Solution: Accurately weigh a known amount of Butetamate citrate reference standard and dissolve it in the mobile phase or a suitable diluent to prepare a stock solution. Prepare working standards by serial dilution.

-

Sample Solution (for dosage forms): For a syrup or tablet, accurately measure or weigh a quantity of the formulation equivalent to a known amount of Butetamate citrate. Disperse or dissolve the sample in the mobile phase or diluent, sonicate if necessary to ensure complete dissolution, and dilute to a suitable concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.

Validation Parameters:

The analytical method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantification limit (LOQ), and robustness.

Mechanism of Action and Signaling Pathways

Butetamate citrate exerts its therapeutic effect through a dual mechanism of action, involving both central and peripheral pathways.

Central Antitussive Action

The primary action of Butetamate citrate is the suppression of the cough reflex at the level of the central nervous system. It acts on the cough center located in the medulla oblongata, increasing the threshold for the cough reflex.[8] This central mechanism is what classifies it as a centrally acting antitussive.

Peripheral Bronchodilatory Action

In addition to its central effects, Butetamate citrate also possesses peripheral bronchodilatory properties. This action helps to relax the smooth muscles of the airways, leading to bronchodilation and a reduction in airway resistance. This can be particularly beneficial in coughs associated with bronchospasm.[8]

Potential Anti-Cancer Activity: Inhibition of STAT3 Signaling in Glioblastoma

Recent preclinical studies have indicated a potential anti-cancer role for Butetamate citrate, specifically in glioblastoma. The proposed mechanism involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] Constitutive activation of the STAT3 pathway is a hallmark of many cancers, including glioblastoma, where it promotes tumor cell proliferation, survival, and angiogenesis.[9][10][11]

The STAT3 signaling cascade is initiated by the binding of cytokines (e.g., IL-6) or growth factors (e.g., EGF) to their respective receptors on the cell surface. This leads to the activation of associated Janus kinases (JAKs), which in turn phosphorylate STAT3 proteins. Phosphorylated STAT3 then dimerizes and translocates to the nucleus, where it acts as a transcription factor, upregulating the expression of genes involved in cell survival (e.g., Bcl-xL, Mcl-1), proliferation (e.g., c-Myc, Cyclin D1), and angiogenesis (e.g., VEGF). By inhibiting the transcriptional activity of STAT3, Butetamate citrate may suppress the growth of glioblastoma cells.[9][10][11]

Pharmacokinetics

Detailed in vivo pharmacokinetic data for Butetamate citrate is not extensively available in the public domain, with much of the existing literature focusing on the related compound, butamirate citrate. However, it is known that Butetamate citrate is hydrolyzed in the body to its principal metabolites: 2-phenylbutyric acid and diethylaminoethoxyethanol.[1] These metabolites are also reported to possess antitussive properties.[1] Further pharmacokinetic studies in relevant animal models are necessary to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Butetamate citrate.

Conclusion

This technical guide provides a consolidated overview of the known physical and chemical properties of Butetamate citrate, along with methodologies for its synthesis and analysis. The elucidation of its dual mechanism of action, including a potential role in cancer therapy via the inhibition of the STAT3 signaling pathway, highlights areas for future research. For drug development professionals, the information contained herein serves as a foundational resource for formulation development, quality control, and further preclinical and clinical investigations. It is imperative to conduct further experimental studies to validate the predicted properties and to fully characterize the pharmacokinetic and pharmacodynamic profile of Butetamate citrate.

References

- 1. Butetamate citrate | 13900-12-4 | Benchchem [benchchem.com]

- 2. Butetamate Citrate | CAS 13900-12-4 | LGC Standards [lgcstandards.com]

- 3. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]

- 4. Butetamate Citrate | CAS 13900-12-4 | LGC Standards [lgcstandards.com]

- 5. [PDF] Development and Validation of a New Stable HPLC Method for the Assay of Butamirate Citrate in Pharmaceutical Formulations | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of Butetamate Citrate? [synapse.patsnap.com]

- 9. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jebms.org [jebms.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the RP-HPLC Quantification of Butetamate Citrate in Syrup Formulations

Introduction

Butetamate citrate, also known as butamirate citrate, is a non-opioid central cough suppressant widely used in the treatment of non-productive coughs.[1] It is commonly available in syrup formulations.[1] To ensure the quality and efficacy of these pharmaceutical products, a reliable and accurate analytical method for the quantification of Butetamate citrate is essential. This document provides a detailed application note and protocol for the determination of Butetamate citrate in syrup formulations using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The method described is based on a compilation of validated procedures from scientific literature, ensuring robustness and reliability for research, quality control, and drug development purposes.[1][2]

Principle

This method utilizes RP-HPLC with UV detection to separate and quantify Butetamate citrate from other components in the syrup matrix.[1] The separation is achieved on a cyanopropyl or C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.[1][2] The addition of a silanol blocker like triethylamine to the mobile phase can improve peak symmetry.[1] Quantification is performed by comparing the peak area of Butetamate citrate in the sample to that of a known standard.[3]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD) is required.[1] The following table summarizes the typical chromatographic conditions.

| Parameter | Recommended Conditions |

| HPLC Column | Pinnacle II Cyanopropyl-silane, 250 mm x 4.6 mm, 5 µm or equivalent C18 column[1] |

| Mobile Phase | Methanol: 50 mM Sodium Dihydrogen Phosphate Monohydrate (pH 3.0 ± 0.1, adjusted with ortho-phosphoric acid) containing 1% Triethylamine (50:50, v/v)[1] |

| Flow Rate | 1.5 mL/min[1] |

| Injection Volume | 10 µL[1] |

| Detection Wavelength | 210 nm[1] |

| Column Temperature | Ambient or controlled at 36 °C[4] |

| Run Time | Approximately 6 minutes[1] |

Preparation of Solutions

2.1. Mobile Phase Preparation Prepare a 50 mM solution of sodium dihydrogen phosphate monohydrate in HPLC-grade water. Add 1% (v/v) of triethylamine to the buffer solution. Adjust the pH to 3.0 ± 0.1 with ortho-phosphoric acid. Mix this aqueous solution with methanol in a 50:50 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[1]

2.2. Standard Stock Solution Preparation Accurately weigh and dissolve an appropriate amount of Butetamate citrate reference standard in a 50:50 (v/v) mixture of methanol and water to obtain a stock solution with a concentration of 500 µg/mL.[1] This solution should be stored at 6 °C.[1]

2.3. Working Standard Solution Preparation Prepare working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations within the expected range of the sample, typically covering 50-150% of the target concentration (e.g., 25.0, 37.5, 50.0, 62.5, and 75.0 µg/mL).[1][4]

2.4. Sample Preparation Accurately measure a volume of the syrup formulation equivalent to 1 mg of Butetamate citrate.[1] Dilute this volume to 20 mL with the mobile phase.[1] Filter the resulting solution through a 0.45 µm PVDF syringe filter before injection into the HPLC system.[1]

System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability parameters. These tests are performed to ensure the system is operating correctly.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |

Data Analysis and Quantification

A calibration curve is constructed by plotting the peak area of the working standard solutions against their corresponding concentrations.[1] The concentration of Butetamate citrate in the syrup sample is then determined from the calibration curve using the peak area obtained from the sample chromatogram.

Quantitative Data Summary

The following table summarizes the validation parameters for a typical RP-HPLC method for Butetamate citrate quantification.

| Validation Parameter | Result |

| Linearity Range | 25 - 75 µg/mL[1] |

| Correlation Coefficient (r²) | > 0.999[5] |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD%) | < 2.0% |

| Limit of Detection (LOD) | 23.5 µg/mL[5] |

| Limit of Quantification (LOQ) | Typically 3 times the LOD |

Visualizations

Experimental Workflow

Caption: Experimental workflow for Butetamate citrate quantification.

Logical Relationship of Method Validation

References